Welcome to the BenchChem Online Store!
molecular formula C14H13NO7S B120641 Mesotrione CAS No. 104206-82-8

Mesotrione

Cat. No. B120641
M. Wt: 339.32 g/mol
InChI Key: KPUREKXXPHOJQT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US06218579B1

Procedure details

1-(2-Nitro-4-methanesulphonylbenzoyl)-1,2,4-triazole (666 mg), cyclohexan-1,3-dione (254 mg) and potassium carbonate (419 mg, 1.8 mmol, 1.4 equiv) were suspended in acetonitrile (30 ml) and stirred overnight. The acetonitrile was removed under reduced pressure, the residue dissolved in water (100 ml) and acidified with 1 M hydrogen chloride solution to pH 1.5. The solution was extracted with dichloromethane, dried (magnesium sulfate), filtered and the solvent removed under reduced pressure to afford the title compound as a pale yellow solid (0.789g, quant).
Name
1-(2-Nitro-4-methanesulphonylbenzoyl)-1,2,4-triazole
Quantity
666 mg
Type
reactant
Reaction Step One
Quantity
254 mg
Type
reactant
Reaction Step Two
Quantity
419 mg
Type
reactant
Reaction Step Three
Quantity
30 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:16]=[C:15]([S:17]([CH3:20])(=[O:19])=[O:18])[CH:14]=[CH:13][C:5]=1[C:6](N1C=NC=N1)=[O:7])([O-:3])=[O:2].[C:21]1(=[O:28])[CH2:26][CH2:25][CH2:24][C:23](=[O:27])[CH2:22]1.C(=O)([O-])[O-].[K+].[K+]>C(#N)C>[N+:1]([C:4]1[CH:16]=[C:15]([S:17]([CH3:20])(=[O:19])=[O:18])[CH:14]=[CH:13][C:5]=1[C:6]([CH:22]1[C:23](=[O:27])[CH2:24][CH2:25][CH2:26][C:21]1=[O:28])=[O:7])([O-:3])=[O:2] |f:2.3.4|

Inputs

Step One
Name
1-(2-Nitro-4-methanesulphonylbenzoyl)-1,2,4-triazole
Quantity
666 mg
Type
reactant
Smiles
[N+](=O)([O-])C1=C(C(=O)N2N=CN=C2)C=CC(=C1)S(=O)(=O)C
Step Two
Name
Quantity
254 mg
Type
reactant
Smiles
C1(CC(CCC1)=O)=O
Step Three
Name
Quantity
419 mg
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Step Four
Name
Quantity
30 mL
Type
solvent
Smiles
C(C)#N

Conditions

Stirring
Type
CUSTOM
Details
stirred overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The acetonitrile was removed under reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
the residue dissolved in water (100 ml)
EXTRACTION
Type
EXTRACTION
Details
The solution was extracted with dichloromethane
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (magnesium sulfate)
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
the solvent removed under reduced pressure

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
[N+](=O)([O-])C1=C(C(=O)C2C(CCCC2=O)=O)C=CC(=C1)S(=O)(=O)C
Measurements
Type Value Analysis
AMOUNT: MASS 0.789 g
YIELD: CALCULATEDPERCENTYIELD 103.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.